
4,6-二氯烟酰氯
描述
4,6-Dichloronicotinoyl chloride is a chemical compound belonging to the class of chlorinated pyridines. It is widely used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. The molecular formula of 4,6-Dichloronicotinoyl chloride is C6H2Cl3NO, and it has a molecular weight of 210.45 g/mol .
科学研究应用
4,6-Dichloronicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dichloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 4,6-dichloronicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
4,6-Dichloronicotinic acid+SOCl2→4,6-Dichloronicotinoyl chloride+SO2+HCl
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of 4,6-Dichloronicotinoyl chloride often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions: 4,6-Dichloronicotinoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,6-dichloronicotinic acid.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate (K2CO3), in an organic solvent.
Major Products:
Substitution Reactions: Products include various substituted nicotinoyl derivatives.
Hydrolysis: The major product is 4,6-dichloronicotinic acid.
Coupling Reactions: The products are typically biaryl compounds formed through the coupling of the nicotinoyl chloride with boronic acids.
作用机制
The mechanism of action of 4,6-Dichloronicotinoyl chloride is primarily related to its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the carbonyl carbon. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
相似化合物的比较
- 4-Chloronicotinoyl chloride
- 6-Chloronicotinoyl chloride
- 3,5-Dichloronicotinoyl chloride
Comparison: 4,6-Dichloronicotinoyl chloride is unique due to the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its mono-chlorinated analogs. Additionally, the dichlorinated compound often exhibits different biological activities and selectivities, which can be advantageous in the design of specific pharmaceuticals and agrochemicals .
属性
IUPAC Name |
4,6-dichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHNLZULRWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


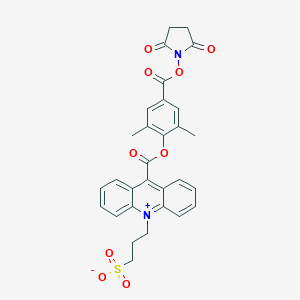
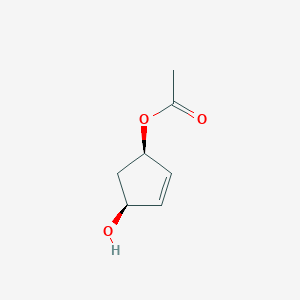

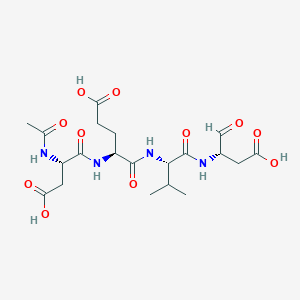

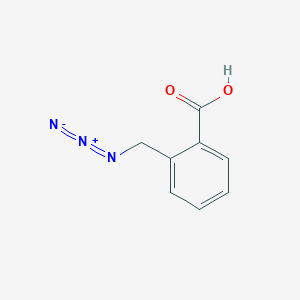
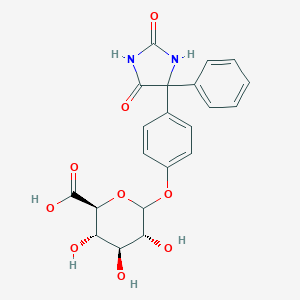



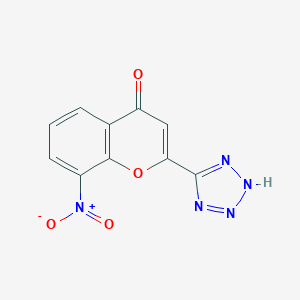
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

